methyl N-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenyl]carbamate
Description
This compound features a complex tricyclic core (1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene) substituted with a chlorine atom at position 13 and a sulfonyl group bridging the tricyclic system to a phenyl ring. The phenyl group is further functionalized with a methyl carbamate moiety. However, direct experimental data on its synthesis, applications, or mechanisms are absent in the provided evidence, necessitating comparisons with structurally analogous compounds .
Properties
IUPAC Name |
methyl N-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O5S/c1-29-19(26)21-13-3-5-14(6-4-13)30(27,28)23-9-8-16-15(11-23)18(25)24-10-12(20)2-7-17(24)22-16/h2-7,10H,8-9,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZBZRMHVWWUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenyl]carbamate typically involves multiple steps, including the formation of the triazatricyclo ring system and subsequent functionalization. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
Methyl N-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenyl]carbamate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in Pesticide Chemistry
Trimethacarb (2,3,5-Trimethylphenyl methylcarbamate)
- Structure : Simpler carbamate structure with a trimethylphenyl group.
- Molecular Weight : ~165 g/mol (lower than the target compound due to lack of tricyclic and sulfonyl groups).
- Use : Broad-spectrum insecticide.
- Comparison : The target compound’s tricyclic system and sulfonyl linkage may enhance binding specificity or environmental stability compared to trimethacarb’s simpler aromatic carbamate .
Heterocyclic Carbamates with Sulfur or Nitrogen Systems
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)
- Structure : Contains a thiadiazole ring and methoxybenzoate group.
- Molecular Weight : 369.4 g/mol.
- The sulfonyl group in the target compound may confer stronger hydrogen-bonding interactions in biological targets .
Tricyclic Systems in Medicinal Chemistry
Methyl 4-13b-[4-(Methoxycarbonyl)phenyl]-1,4,8,11-tetramethyl-6,13-dioxo-5,7,12,13b,13c,14-hexahydro-5a,6a,12a,13a-tetraazabenzo[5,6]azuleno[2,1,8-ya]benzo[1,2,3,4]azulen-13-ylbenzoate (Compound 11)
- Structure : A highly complex tetraazabenzoazulene tricyclic system with ester groups.
- Synthesis : Prepared in 1,2-dichloroethane, a solvent common in reactions requiring anhydrous conditions.
- Comparison : Both compounds share tricyclic frameworks, but Compound 11 lacks the sulfonyl and carbamate functionalities. Its synthesis route suggests that similar solvents or catalysts might be applicable for the target compound’s preparation .
Comparative Data Table
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Primary Use | Synthesis Insights |
|---|---|---|---|---|
| Target Compound | Tricyclic triaza core, sulfonyl, carbamate | ~500–600 (estimated) | Hypothesized pesticide/pharmaceutical | Likely requires specialized anhydrous conditions |
| Trimethacarb | Trimethylphenyl carbamate | ~165 | Insecticide | Simple carbamate synthesis |
| LS-03205 | Thiadiazole, methoxybenzoate | 369.4 | Laboratory chemical | Not specified |
| Compound 11 (Radboud University) | Tetraazabenzoazulene tricyclic, esters | ~800–900 (estimated) | Research compound | 1,2-Dichloroethane solvent |
Research Implications and Limitations
- Functional Group Impact : The sulfonyl group in the target compound may improve solubility or target affinity compared to simpler carbamates like trimethacarb.
- Tricyclic Systems : Nitrogen-rich tricyclic structures (as in Compound 11) are often explored for their conformational rigidity, which can enhance binding to enzymes or receptors .
- Data Gaps: No direct studies on the target compound’s bioactivity, stability, or toxicity were found in the evidence. Comparisons rely on structural analogs and inferred properties.
Biological Activity
Methyl N-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenyl]carbamate is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is categorized as a sulfonyl carbamate , characterized by the presence of a sulfonyl group attached to a carbamate moiety. Its molecular formula is C₁₈H₁₈ClN₅O₃S, with a molecular weight of approximately 388.83 g/mol. The triazatricyclo structure contributes to its unique reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example:
- Antibacterial Activity : Studies have shown that derivatives of related triazatricyclo compounds demonstrate antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often exceed those of standard antibiotics like ampicillin by significant margins .
- Antifungal Activity : Similar compounds have also shown antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against different fungal strains .
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or cellular pathways involved in bacterial cell wall synthesis or fungal growth regulation.
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions requiring precise control of reaction conditions such as temperature and pH to achieve high yields and purity. Techniques such as crystallization or chromatography are often employed for purification.
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds:
| Compound | Activity | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound 1 | Antibacterial | 0.015 | |
| Compound 2 | Antifungal | 0.004 | |
| Compound 3 | Antibacterial | 0.008 |
These findings indicate a promising profile for compounds within this chemical class regarding their potential as therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl N-[4-[(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-5-yl)sulfonyl]phenyl]carbamate?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. A sulfonation step using trichloroisocyanuric acid (TCICA) as a sulfonylating agent under anhydrous acetonitrile is critical . Subsequent carbamate formation via reaction with methyl chloroformate in the presence of potassium carbonate (K₂CO₃) as a base ensures regioselectivity . For intermediates, diaryliodonium salts (as in ) may facilitate cyclization under catalytic conditions .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT-135 for stereochemistry), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration confirmation (as demonstrated in for related tricyclic systems) . FT-IR can confirm sulfonyl (S=O) and carbamate (C=O) functional groups .
Q. What solvents and conditions are optimal for its stability during storage?
- Methodological Answer : Anhydrous DMF or acetonitrile under inert gas (N₂/Ar) at –20°C prevents hydrolysis of the sulfonyl and carbamate groups. Stability tests using HPLC-PDA over 72 hours under varying pH (4–9) are recommended .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) coupled with transition-state analysis (as in ) predict reaction pathways and regioselectivity. Tools like COMSOL Multiphysics enable simulation of solvent effects and reaction kinetics . AI-driven platforms (e.g., ICReDD’s workflow) integrate experimental data with computational predictions to refine catalytic conditions and reduce trial-and-error .
Q. What strategies resolve contradictions in spectral data for intermediates?
- Methodological Answer : Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, NOESY can distinguish between regioisomers in triazatricyclo intermediates . Machine learning algorithms ( ) analyze spectral databases to flag anomalies and suggest alternative structural interpretations .
Q. How to design experiments probing the compound’s reactivity in novel heterocyclic systems?
- Methodological Answer : Employ photoredox catalysis or electrochemical methods to activate the sulfonyl group for C–H functionalization. Use in situ IR or Raman spectroscopy to monitor transient intermediates (see for analogous thiadiazole systems) . Design of Experiments (DoE) matrices optimize variables like temperature, catalyst loading, and solvent polarity .
Q. What mechanistic insights explain unexpected byproducts during sulfonation?
- Methodological Answer : Isotopic labeling (e.g., ³⁵S) tracks sulfonyl group transfer. LC-MS/MS identifies side products, while computational docking studies (AutoDock Vina) model steric hindrance in the tricyclic core . ’s methodology for analyzing competing reaction pathways (e.g., nucleophilic vs. electrophilic sulfonation) is applicable .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reaction yields across labs?
- Methodological Answer : Standardize catalyst purity (e.g., Pd/C vs. Pd(OAc)₂) and solvent dryness (Karl Fischer titration). Collaborative platforms ( ) enable real-time data sharing and statistical meta-analysis to identify outlier variables . Reproducibility checks using robotic liquid handlers minimize human error .
Q. What protocols validate the compound’s bioactivity in enzymatic assays?
- Methodological Answer : Use surface plasmon resonance (SPR) for binding affinity measurements and molecular dynamics (MD) simulations (GROMACS) to model interactions with target enzymes. Cross-validate with fluorescence polarization assays (e.g., ’s approach for heterocyclic inhibitors) .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
